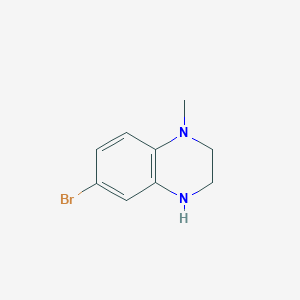

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-bromo-4-methyl-2,3-dihydro-1H-quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c1-12-5-4-11-8-6-7(10)2-3-9(8)12/h2-3,6,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXGACWBAFPNXOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90731937 | |

| Record name | 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912284-82-3 | |

| Record name | 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and established chemical principles to present a detailed account of its chemical properties, a plausible synthetic pathway, predicted spectral characteristics, and potential applications in drug discovery. The tetrahydroquinoxaline scaffold is a well-established pharmacophore, and this guide aims to provide a foundational resource for researchers interested in the synthesis and evaluation of this particular derivative.

Introduction: The Significance of the Tetrahydroquinoxaline Scaffold

The 1,2,3,4-tetrahydroquinoxaline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. These molecules have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and central nervous system (CNS) modulatory effects.[1][2] The introduction of various substituents onto this heterocyclic system allows for the fine-tuning of its physicochemical properties and biological targets.

The subject of this guide, this compound, incorporates two key modifications to the parent tetrahydroquinoxaline structure: a bromine atom at the 6-position and a methyl group on one of the nitrogen atoms. The presence of a bromine atom can significantly influence a molecule's pharmacokinetic profile, often enhancing its metabolic stability and potency through favorable interactions with biological targets. The N-methylation can impact solubility, cell permeability, and receptor binding affinity. This unique combination of functional groups makes this compound a compelling candidate for further investigation in drug discovery programs.

Physicochemical and Predicted Properties

While experimental data for this compound is not extensively reported in the public domain, its fundamental properties can be reliably predicted based on its structure.

| Property | Value | Source |

| CAS Number | 912284-82-3 | [3][4] |

| Molecular Formula | C₉H₁₁BrN₂ | [3][5] |

| Molecular Weight | 227.10 g/mol | [3][5] |

| Predicted LogP | 2.31 | [5] |

| Predicted Hydrogen Bond Donors | 1 | [5] |

| Predicted Hydrogen Bond Acceptors | 2 | [5] |

| Predicted Rotatable Bonds | 0 | [5] |

| Predicted Topological Polar Surface Area (TPSA) | 15.27 Ų | [5] |

These predicted properties suggest that the compound possesses drug-like characteristics, with a reasonable balance of lipophilicity and polarity, indicating potential for good oral bioavailability.

Proposed Synthesis Pathway

The proposed synthesis commences with the formation of the 6-bromo-1,2,3,4-tetrahydroquinoxaline core, followed by selective N-methylation.

Step 1: Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoxaline (Intermediate 2)

The initial step involves the reductive cyclization of a suitable precursor. A common method for the synthesis of tetrahydroquinoxalines is the reduction of the corresponding quinoxaline. 6-Bromoquinoxaline (1 ) can be synthesized via the bromination of quinoxaline.[6] Subsequent reduction of the pyrazine ring can be achieved using various reducing agents.

Experimental Protocol (Proposed):

-

Synthesis of 6-Bromoquinoxaline (1): In a round-bottom flask, dissolve quinoxaline (1.0 eq) in glacial acetic acid. Add N-Bromosuccinimide (NBS) (1.0 eq) and a catalytic amount of benzoyl peroxide.[6] Heat the reaction mixture at reflux for 20 hours.[6] After cooling to room temperature, remove the solvent under reduced pressure. Neutralize the residue with a saturated solution of sodium carbonate and extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 6-bromoquinoxaline (1 ).[6]

-

Reduction to 6-Bromo-1,2,3,4-tetrahydroquinoxaline (2): Dissolve 6-bromoquinoxaline (1 ) in a suitable solvent such as ethanol or methanol. Add a reducing agent, for example, sodium borohydride (NaBH₄) in portions at 0 °C, or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, carefully quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain 6-bromo-1,2,3,4-tetrahydroquinoxaline (2 ).

Step 2: N-Methylation to Yield this compound (3)

The final step is the selective methylation of one of the nitrogen atoms of the tetrahydroquinoxaline ring. Reductive amination using formaldehyde is a common and efficient method for N-methylation.[4]

Experimental Protocol (Proposed):

-

To a solution of 6-bromo-1,2,3,4-tetrahydroquinoxaline (2 ) in a suitable solvent like methanol or acetonitrile, add an aqueous solution of formaldehyde (1.1 eq).

-

Add a reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), portion-wise at room temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete, as indicated by TLC.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, this compound (3 ), by column chromatography on silica gel.

Diagram of Proposed Synthesis:

Caption: Proposed two-step synthesis of this compound.

Predicted Spectroscopic Data

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the tetrahydro-pyrazine ring, the N-methyl protons, and the N-H proton.

-

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically δ 6.5-7.5 ppm). The bromine atom at the 6-position will influence the chemical shifts and coupling patterns of the adjacent protons. We would expect to see a doublet for the proton at C5, a doublet of doublets for the proton at C7, and a doublet for the proton at C8.

-

Methylene Protons: The two methylene groups of the tetrahydro-pyrazine ring (at C2 and C3) will likely appear as two distinct multiplets in the aliphatic region (typically δ 3.0-4.0 ppm).

-

N-Methyl Protons: The methyl group attached to the nitrogen will give a sharp singlet, likely in the range of δ 2.5-3.0 ppm.

-

N-H Proton: The proton on the other nitrogen atom will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-150 ppm). The carbon atom attached to the bromine (C6) will have a chemical shift significantly influenced by the halogen.

-

Aliphatic Carbons: Two signals for the methylene carbons (C2 and C3) are expected in the aliphatic region (δ 40-55 ppm).

-

N-Methyl Carbon: A single signal for the N-methyl carbon will appear in the upfield region (δ 30-40 ppm).

Mass Spectrometry (Predicted)

The mass spectrum will be characterized by the presence of a molecular ion peak and a distinct isotopic pattern due to the bromine atom.

-

Molecular Ion (M+): The mass spectrum should show a molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is characteristic of a monobrominated compound.[7] The expected m/z values for these peaks would be around 226 and 228, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

-

Fragmentation Pattern: Common fragmentation pathways for such molecules may involve the loss of the methyl group, cleavage of the tetrahydro-pyrazine ring, and loss of a bromine radical.[5]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: Peaks in the range of 1450-1600 cm⁻¹ are characteristic of the aromatic ring.

-

C-N Stretch: C-N stretching vibrations will be present in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

-

C-Br Stretch: A peak in the lower frequency region (500-600 cm⁻¹) can be attributed to the C-Br bond.

Reactivity and Potential for Further Functionalization

The chemical structure of this compound offers several avenues for further chemical modification, making it a versatile intermediate for the synthesis of a diverse library of compounds.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 6-position is a prime handle for various palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters can be used to introduce a wide range of aryl or heteroaryl substituents at the 6-position.[8] This is a powerful method for building molecular complexity and exploring structure-activity relationships.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling with a variety of primary or secondary amines.[9] This would enable the synthesis of derivatives with different amine functionalities at the 6-position, which could be crucial for modulating biological activity.

-

Heck and Sonogashira Couplings: These reactions can be employed to introduce alkenyl and alkynyl groups, respectively, further expanding the chemical space accessible from this scaffold.

-

-

N-Functionalization: The secondary amine in the tetrahydro-pyrazine ring can be further functionalized through acylation, sulfonylation, or alkylation to introduce a variety of substituents that can influence the compound's properties.

Diagram of Potential Reactions:

Caption: Potential synthetic transformations of this compound.

Potential Applications in Drug Discovery

While there are no specific pharmacological studies reported for this compound, the well-documented biological activities of the broader tetrahydroquinoxaline class provide a strong rationale for its investigation in several therapeutic areas.

-

Oncology: Many quinoxaline and tetrahydroquinoxaline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerases and kinases.[1] The ability to functionalize the 6-position of this compound allows for the exploration of interactions with different biological targets relevant to cancer.

-

Central Nervous System (CNS) Disorders: Tetrahydroisoquinoline and tetrahydroquinoline derivatives are known to interact with various CNS receptors, including dopamine and serotonin receptors.[2][10] This suggests that derivatives of this compound could be explored as potential therapeutic agents for neurological and psychiatric disorders.

-

Infectious Diseases: The quinoxaline scaffold is present in several antimicrobial and antiparasitic agents. The development of new derivatives of this compound could lead to the discovery of novel agents to combat infectious diseases.

Conclusion

This compound is a structurally interesting heterocyclic compound with significant potential as a building block in medicinal chemistry. Although detailed experimental data for this specific molecule is currently limited, this guide has provided a comprehensive overview based on established chemical principles and data from analogous compounds. The proposed synthetic route offers a practical approach to its preparation, and the predicted spectral data provides a basis for its characterization. The versatile reactivity of this compound, particularly at the bromine-substituted position and the secondary amine, opens up numerous possibilities for the creation of diverse chemical libraries for biological screening. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is highly warranted and could lead to the discovery of novel therapeutic agents.

References

-

001CHEMICAL. CAS No. 912284-82-3, this compound. [Link]

-

ChemWhat. This compound CAS#: 912284-82-3. [Link]

- Fisher, G. H., Whitman, P. J., & Schultz, H. P. (1970). Quinoxaline studies. XVI. Unequivocal synthesis of (S)-2-methyl-1,2,3,4-tetrahydroquinoxaline. Journal of Organic Chemistry, 35(7), 2240-2243.

-

PubChem. 1,2,3,4-Tetrahydro-1-methylquinoline. [Link]

-

SpectraBase. (+/-)-2-METHYL-1,2,3,4-TETRAHYDRO-QUINOXALINE-HYDROCHLORIDE. [Link]

- Gao, C., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Medicinal Chemistry, 14(11), 2235-2249.

-

PubChem. 6-bromo-1,2,3,4-tetrahydroquinoline. [Link]

- Nyíredi, A., et al. (2021). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. International Journal of Molecular Sciences, 22(16), 8891.

-

ResearchGate. 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. [Link]

-

ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]

-

ResearchGate. Synthesis and CNS Activity of Conformationally Restricted Butyrophenones. Part 27. New Synthetic Approaches to CNS Drugs. A Straightforward, Efficient Synthesis of Tetrahydroindol-4-ones and Tetrahydroquinolin-5-ones via Palladium-Catalyzed Oxidation of Hydroxyenaminones. [Link]

- Al-karkhi, A. M., et al. (2014). Synthesis and evaluation of the structural elements in alkylated tetrahydroisoquinolines for binding to CNS receptors. Bioorganic & medicinal chemistry letters, 24(15), 3464–3467.

- Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.

-

Wikipedia. Suzuki reaction. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PrepChem.com. Synthesis of 6-bromo-4-hydroxyquinoline. [Link]

-

SpectraBase. 1-methyl-8-(1-methylallyl)-1,2,3,4-tetrahydroquinoline. [Link]

-

Organic Chemistry Portal. Synthesis of tetrahydroquinolines. [Link]

-

PubMed. Discovery and Optimization of Tetrahydroisoquinoline Derivatives To Enhance Lysosome Biogenesis as Preclinical Candidates for the Treatment of Alzheimer's Disease. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

ChemBK. N-Methyl-1,2,3,4-tetrahydroquinoline. [Link]

-

PubMed Central. Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

- Myers, A. G. The Suzuki Reaction. Chem 115.

-

PubChem. 1,2,3,4-Tetrahydroquinoxaline. [Link]

-

The Royal Society of Chemistry. Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

- Google Patents.

-

ResearchGate. (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

-

RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

The Good Scents Company. para-methyl tetrahydroquinoline. [Link]

-

NIH. Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. [Link]

-

PubMed. Biological activities of isatin and its derivatives. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

PubMed Central. Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation. [Link]

-

Royal Society of Chemistry. Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation. [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. [Link]

-

PubMed Central. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. [Link]

-

ResearchGate. 13 C-NMR spectrum of four carbons alkyl chain analog of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 125 MHz).. [Link]

-

ResearchGate. Enantiodivergent Synthesis of Chiral Tetrahydroquinoxaline Derivatives via Ruthenium‐Catalyzed Asymmetric Hydrogenation. [Link]

Sources

- 1. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of the structural elements in alkylated tetrahydroisoquinolines for binding to CNS receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Bromoquinoxaline synthesis - chemicalbook [chemicalbook.com]

- 4. Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 6. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. US5236934A - 1,2,3,4-tetrahydroisoquinolines useful in the treatment of CNS disorders - Google Patents [patents.google.com]

An In-depth Technical Guide to 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline

CAS Number: 912284-82-3 Molecular Formula: C₉H₁₁BrN₂ Molecular Weight: 227.10 g/mol

Introduction

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline is a substituted heterocyclic compound belonging to the tetrahydroquinoxaline class. The tetrahydroquinoxaline scaffold is a "privileged" structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] The introduction of a bromine atom at the 6-position and a methyl group at the 1-position of the tetrahydroquinoxaline core offers a unique combination of steric and electronic properties, making it an intriguing building block for the design of novel therapeutic agents. This guide provides a comprehensive overview of the available technical information for this compound, including its physicochemical properties, a plausible synthetic route, potential applications in drug discovery, and safety and handling information. While specific experimental data for this exact molecule is limited in publicly available literature, this document synthesizes information from closely related analogues to provide a valuable resource for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. These values are primarily sourced from chemical supplier databases.[2][3][4]

| Property | Value | Source |

| CAS Number | 912284-82-3 | [2][3][4] |

| Molecular Formula | C₉H₁₁BrN₂ | [2][3][4] |

| Molecular Weight | 227.10 | [2][3][4] |

| Appearance | Not specified (likely a solid) | - |

| Purity | ≥98% (as offered by suppliers) | [3] |

| Storage | 4°C | [3] |

| SMILES | CN1CCNC2=C1C=CC(Br)=C2 | [3] |

Proposed Synthesis

Step 1: Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoxaline

The synthesis of the 6-bromo-1,2,3,4-tetrahydroquinoxaline intermediate can be achieved through the condensation of 4-bromo-1,2-phenylenediamine with a two-carbon synthon, such as glyoxal or a derivative, followed by reduction. A more direct approach, however, would be the reduction of commercially available 6-bromoquinoxaline.

Experimental Protocol (Proposed):

-

To a solution of 6-bromoquinoxaline (1.0 eq) in a suitable solvent such as ethanol or methanol, add a reducing agent like sodium borohydride (NaBH₄) (4.0 eq) portion-wise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-bromo-1,2,3,4-tetrahydroquinoxaline.

-

Purify the crude product by column chromatography on silica gel.

Step 2: N-Methylation of 6-Bromo-1,2,3,4-tetrahydroquinoxaline

The final step involves the selective methylation of the nitrogen at the 1-position. This can be achieved using a variety of methylating agents.

Experimental Protocol (Proposed):

-

Dissolve 6-bromo-1,2,3,4-tetrahydroquinoxaline (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

Add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 eq) and stir the mixture for 30 minutes at room temperature.

-

Add a methylating agent, for example, methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1 eq), dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 6-12 hours, monitoring its progress by TLC.

-

After completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to obtain this compound.

Caption: Potential research applications of the core scaffold.

Safety and Handling

Based on information from chemical suppliers, this compound is associated with the following hazards: [3]

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precautionary Statements:

Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area, preferably in a fume hood. [3]For more detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a valuable, yet underexplored, chemical entity. Its structural features suggest significant potential as a versatile building block in the synthesis of novel compounds with interesting biological activities, particularly in the areas of oncology and neuroscience. While specific experimental data for this compound remains scarce, this guide provides a solid foundation for researchers by outlining its known properties, a plausible synthetic strategy, and promising avenues for future investigation. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential in drug discovery and development.

References

- Uçar, S., Eşsiz, S., & Daştan, A. (2017).

- Li, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Medicinal Chemistry.

- Romero Bohórquez, A. R., et al. (2021). N-Substituted tetrahydroquinolines with outstanding biological activity.

- Supporting Information for various compounds. The Royal Society of Chemistry.

- CAS 912284-82-3 this compound. Scbt.com.

- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

- This compound CAS#: 912284-82-3.

- Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).

- Nguyen, T. T. H., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.

- United States Patent (19).

- Nguyen, T. T. H., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.

- 1-methyl-8-(1-methylallyl)-1,2,3,4-tetrahydroquinoline - Optional[1H NMR]. Chemical Shifts.

- The Diverse Biological Activities of Substituted Quinoxaline Compounds: An In-depth Technical Guide. Benchchem.

- 6,7-Dibromo-1,2,3,4-tetrahydroquinoxalin-2-one. Benchchem.

- 1,2,3,4-Tetrahydroquinoxaline. PubChem.

- Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.

- Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2)...

- (PDF) Synthesis of 6-bromo-4-iodoquinoline.

- This compound CAS 912284-82-3.

- This compound. ChemScene.

- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.

- Structure of 1,2,3,4‐tetrahydroquinoline (THQ)

- CAS No. 912284-82-3, this compound. 001CHEMICAL.

- WO 00/38684 - (2-IMIDAZOLIN-2-YLAMINO) QUINOXALINE DERIVATIVES FOR USE AS PERIPHERAL PAIN KILLING AGENTS.

- US11780847B1 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1- carboxamide and solid state forms thereof.

- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies.

- Sau, A., et al. (2024).

- 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum. ChemicalBook.

- 6-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline. CHIRALEN.

- 1,2,3,4-Tetrahydroquinoline(635-46-1) 13C NMR spectrum. ChemicalBook.

- 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 13C NMR spectrum. ChemicalBook.

- 6-Bromo-1,2,3,4-tetrahydroquinoline. PubChem.

- Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv.

- Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands.

- USRE46284E1 - Method of administrating an anticancer drug containing α, α, α-trifluorothymidine and thymidine phosphorylase inhibitor.

- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.

- Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. NSF Public Access Repository.

- CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

- US4347284A - White cover sheet material capable of reflecting ultraviolet rays.

Sources

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline molecular weight

An In-Depth Technical Guide to 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a heterocyclic compound of significant interest in pharmaceutical research and organic synthesis. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's core physicochemical properties, with a primary focus on the determination and verification of its molecular weight. Furthermore, this guide presents a proposed synthetic pathway, robust analytical methodologies for structural confirmation and purity assessment, and insights into its applications as a key chemical intermediate. The protocols and workflows herein are designed to uphold the principles of scientific integrity, providing a self-validating framework for the synthesis and characterization of this molecule.

Compound Profile and Physicochemical Properties

This compound belongs to the quinoxaline class of heterocyclic compounds, which are integral scaffolds in numerous biologically active molecules. Its structure, featuring a bromine atom and an N-methylated tetrahydro-pyrazine ring fused to a benzene ring, makes it a versatile building block for creating a diverse array of chemical derivatives.[1][2] This versatility is particularly valuable in medicinal chemistry, where it serves as a key intermediate in the development of novel therapeutic agents, especially those targeting central nervous system disorders.[1]

Chemical Identifiers and Core Data

A precise understanding of a compound's fundamental properties is the bedrock of any research endeavor. The key identifiers and quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 227.10 g/mol | [1][3][4][5][6] |

| Molecular Formula | C₉H₁₁BrN₂ | [1][3][4][5] |

| CAS Number | 912284-82-3 | [1][3][4][5] |

| Canonical SMILES | CN1CCNC2=C1C=CC(Br)=C2 | [4][7] |

| Synonyms | 6-bromo-1,2,3,4-tetrahydro-1-methyl-quinoxaline | [4][5] |

| Purity (Typical) | ≥95% - ≥98% | [1][4] |

Molecular Weight: Calculation and Empirical Verification

The molecular weight of 227.10 g/mol is a calculated value derived from the molecular formula (C₉H₁₁BrN₂) using the atomic weights of each element.

-

Carbon (C): 9 x 12.011 u = 108.099 u

-

Hydrogen (H): 11 x 1.008 u = 11.088 u

-

Bromine (Br): 1 x 79.904 u = 79.904 u

-

Nitrogen (N): 2 x 14.007 u = 28.014 u

-

Total Molecular Weight: 227.105 u (commonly rounded to 227.10 g/mol )

While the calculated molecular weight is fundamental, it is theoretical. In any research setting, this value must be empirically confirmed, most commonly via mass spectrometry. This technique not only verifies the molecular mass of the parent molecule but also provides crucial structural information based on isotopic patterns, as will be detailed in the Analytical Characterization section.

Physicochemical and Computational Data

These properties are critical for predicting the compound's behavior in various chemical environments, from reaction solvents to biological systems.

| Property | Value | Significance in Research |

| Topological Polar Surface Area (TPSA) | 15.27 Ų[4] | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. |

| LogP (Octanol-Water Partition Coeff.) | 2.3108[4] | Indicates moderate lipophilicity, influencing solubility and membrane permeability. |

| Hydrogen Bond Acceptors | 2[4] | Influences molecular interactions and binding affinity. |

| Hydrogen Bond Donors | 1[4] | Influences molecular interactions and binding affinity. |

| Storage Conditions | 2-8°C, protect from light, under inert gas[1] | Essential for maintaining compound stability and preventing degradation. |

Proposed Synthesis and Purification Strategy

Proposed Synthetic Workflow

The causality behind this proposed two-step synthesis lies in its efficiency. It begins with the reductive amination of a brominated diamine with a protected amino-aldehyde, followed by a standard N-methylation. This approach offers good control over the formation of the heterocyclic ring and the introduction of the methyl group.

Caption: Proposed two-step synthesis and purification workflow.

Experimental Protocol (Proposed)

This protocol is a generalized procedure. Researchers should perform small-scale trials to optimize reaction conditions, such as stoichiometry, temperature, and reaction time.

Step 1: Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoxaline (Intermediate D)

-

To a stirred solution of 4-Bromo-1,2-phenylenediamine (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane or THF), add N-(2-oxoethyl)acetamide (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 20 minutes. The choice of this mild reducing agent is crucial to prevent over-reduction and side reactions.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate. This intermediate may be purified or used directly in the next step.

Step 2: Synthesis of this compound (Final Product F)

-

Dissolve the crude 6-Bromo-1,2,3,4-tetrahydroquinoxaline (1.0 eq) in formic acid (a sufficient volume to dissolve).

-

Add aqueous formaldehyde (37 wt. %, 2.5 eq). The Eschweiler-Clarke reaction is chosen here as it is a high-yield, metal-free method for N-methylation of primary and secondary amines.

-

Heat the mixture to reflux (approx. 100°C) for 4-8 hours, monitoring by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and basify by carefully adding a saturated solution of sodium carbonate until CO₂ evolution ceases and the pH is > 9.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification Protocol

The crude final product should be purified using silica gel column chromatography.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). The moderate polarity of the target compound (LogP ≈ 2.31) makes this solvent system an excellent starting point.

-

Collect fractions and analyze by TLC.

-

Combine the pure fractions and evaporate the solvent to yield the final product as a solid or oil.

Analytical Characterization and Quality Control

A multi-technique analytical approach is non-negotiable for the unambiguous confirmation of the chemical structure and the quantification of its purity. This workflow constitutes a self-validating system where each analysis corroborates the others.

Caption: Analytical workflow for structural and purity validation.

Mass Spectrometry (MS)

-

Objective: To provide empirical confirmation of the molecular weight (227.10 g/mol ).

-

Methodology: Electrospray ionization (ESI) in positive mode is a suitable technique. The sample is dissolved in a solvent like methanol or acetonitrile and infused into the mass spectrometer.

-

Expected Outcome: The key diagnostic feature is the isotopic pattern of bromine. Natural bromine exists as two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, the mass spectrum will exhibit two major peaks of nearly equal intensity:

-

[M]+ peak: at m/z ≈ 227 (corresponding to C₉H₁₁⁷⁹BrN₂)

-

[M+2]+ peak: at m/z ≈ 229 (corresponding to C₉H₁₁⁸¹BrN₂) The presence of this characteristic 1:1 doublet is definitive proof of a monobrominated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the precise atomic connectivity and confirm the molecular structure.

-

¹H NMR Spectroscopy (Expected Signals):

-

Aromatic Protons: 3 protons in the aromatic region (approx. 6.5-7.5 ppm), exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Aliphatic Protons (CH₂): 4 protons corresponding to the two methylene groups of the tetrahydroquinoxaline ring, likely appearing as complex multiplets.

-

N-H Proton: 1 proton (if not exchanged with D₂O), typically a broad singlet.

-

N-CH₃ Protons: 3 protons appearing as a singlet (approx. 2.5-3.5 ppm).

-

-

¹³C NMR Spectroscopy (Expected Signals):

-

Aromatic Carbons: 6 distinct signals in the aromatic region (~110-150 ppm), one of which will be directly bonded to bromine and show a lower intensity.

-

Aliphatic Carbons: 2 signals for the methylene carbons.

-

N-CH₃ Carbon: 1 signal for the methyl carbon.

-

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the final compound.

-

Methodology: A reverse-phase C18 column is standard. A typical mobile phase would be a gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid to improve peak shape). Detection is commonly performed with a UV detector at a wavelength where the aromatic system absorbs (e.g., 254 nm).

-

Expected Outcome: A pure sample will yield a single, sharp peak in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. For research purposes, a purity of >98% is often required.

Applications in Research and Development

The utility of this compound lies in its function as a modifiable scaffold. The bromine atom is particularly important, as it provides a reactive handle for introducing further chemical diversity through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), which are cornerstone reactions in modern drug discovery.

Sources

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline

Introduction

In the landscape of modern drug discovery and organic synthesis, heterocyclic compounds form a foundational class of molecules. Among these, quinoxaline derivatives are of significant interest due to their presence in various biologically active compounds and their utility as versatile synthetic intermediates.[1][2] This guide provides a detailed, in-depth exploration of the analytical methodologies required for the unambiguous structure elucidation of a specific derivative: This compound .

This document is intended for researchers, chemists, and drug development professionals. It moves beyond a simple listing of techniques to explain the causality behind experimental choices, demonstrating how a suite of modern analytical methods provides a self-validating system for structural confirmation. We will detail the expected outcomes from mass spectrometry, infrared spectroscopy, and a full complement of nuclear magnetic resonance experiments, illustrating how each technique provides a unique and essential piece of the structural puzzle.

Molecular Structure Overview

The target molecule, this compound, possesses a core tetrahydroquinoxaline framework, which is a fusion of a benzene ring and a dihydropyrazine ring. Key structural features include a bromine atom substituting the benzene ring at position 6, a methyl group on the nitrogen at position 1, and a secondary amine at position 4. The elucidation process must confirm the presence and precise location of each of these features.

Caption: Structure of this compound.

Proposed Synthetic Pathway

The synthesis of quinoxaline derivatives is well-established, often involving the condensation of ortho-phenylenediamines with α-dicarbonyl compounds.[2][3] For our target molecule, a logical approach involves the reductive amination of 4-bromo-2-nitroaniline, followed by cyclization and reduction.

Caption: Proposed synthetic workflow for the target compound.

Part 1: Molecular Formula and Weight Confirmation

The first step in any structure elucidation is to determine the molecular formula and weight, for which high-resolution mass spectrometry (HRMS) is the gold standard.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

-

Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy within 5 ppm.

Expected Data & Interpretation

The key to confirming the presence of bromine is observing its characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by 2 Da for any bromine-containing fragment.

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₉H₁₁BrN₂ | Derived from the proposed structure.[4][5] |

| Exact Mass [M] | 226.0106 Da | Calculated for C₉H₁₁⁷⁹BrN₂. |

| Exact Mass [M+2] | 228.0085 Da | Calculated for C₉H₁₁⁸¹BrN₂. |

| Observed [M+H]⁺ | 227.0184 Da | Protonated molecular ion for the ⁷⁹Br isotope.[6] |

| Observed [M+H+2]⁺ | 229.0163 Da | Protonated molecular ion for the ⁸¹Br isotope. |

| Isotopic Ratio | ~1:1 | Confirms the presence of a single bromine atom. |

The observation of this distinct isotopic doublet with high mass accuracy provides definitive evidence for the elemental composition of the molecule.

Part 2: Functional Group Identification via Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.[7]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

Expected Data & Interpretation

The IR spectrum will confirm the presence of the N-H bond, aromatic and aliphatic C-H bonds, and the overall heterocyclic framework.

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| ~3350-3300 | N-H Stretch | Indicates the presence of the secondary amine at the N-4 position. |

| ~3100-3000 | C(sp²)-H Stretch | Aromatic C-H bonds on the benzene ring.[7] |

| ~2980-2850 | C(sp³)-H Stretch | Aliphatic C-H bonds from the -CH₂- and -CH₃ groups.[8] |

| ~1600-1450 | C=C Stretch | Aromatic ring skeletal vibrations. |

| ~1350-1250 | C-N Stretch | Aromatic and aliphatic amine C-N bonds. |

| ~850-800 | C-H Out-of-plane Bend | Suggests the 1,2,4-trisubstitution pattern on the benzene ring. |

The presence of a distinct N-H stretching band is crucial for confirming the tetrahydro- form of the quinoxaline ring, distinguishing it from its fully aromatic counterpart.

Part 3: Definitive Structure Mapping with Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Experiments: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra.

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of unique protons, their chemical environment, and their connectivity through spin-spin coupling.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.9-7.2 | d | 1H | H-5 | Aromatic proton ortho to the electron-donating N-4 group. |

| ~6.8-7.1 | dd | 1H | H-7 | Aromatic proton ortho to the bromine and meta to the N-4 group. |

| ~6.6-6.8 | d | 1H | H-8 | Aromatic proton ortho to the electron-donating N-1 group. |

| ~4.5-5.0 | br s | 1H | N-H (4) | Exchangeable proton of the secondary amine; shift is solvent-dependent. |

| ~3.3-3.5 | t | 2H | H-3 | Aliphatic protons adjacent to the N-4 amine. |

| ~3.0-3.2 | t | 2H | H-2 | Aliphatic protons adjacent to the N-1 methyl amine. |

| ~2.8 | s | 3H | N-CH₃ | Singlet for the N-methyl group protons. |

¹³C NMR: Carbon Skeleton Analysis

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.

| Predicted δ (ppm) | Carbon Type | Assignment |

| ~145 | Aromatic Quaternary | C-8a |

| ~135 | Aromatic Quaternary | C-4a |

| ~130 | Aromatic CH | C-7 |

| ~120 | Aromatic CH | C-5 |

| ~115 | Aromatic CH | C-8 |

| ~110 | Aromatic Quaternary | C-6 (C-Br) |

| ~50-55 | Aliphatic CH₂ | C-2 |

| ~40-45 | Aliphatic CH₂ | C-3 |

| ~40-45 | Aliphatic CH₃ | N-CH₃ |

2D NMR: Establishing Connectivity

While 1D NMR provides the pieces, 2D NMR connects them.

-

COSY (Correlation Spectroscopy): This experiment confirms proton-proton couplings. A key expected correlation would be between the signals for the H-2 and H-3 methylene protons, confirming the ethylene bridge in the dihydropyrazine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton directly to the carbon it is attached to, allowing for the unambiguous assignment of the protonated carbons listed in the tables above.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for assembling the molecular fragments. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Key expected HMBC correlations for structural confirmation.

Crucial HMBC Correlations for Elucidation:

-

N-CH₃ Protons to C-2 and C-8a: This correlation is vital. It definitively places the methyl group on the N-1 nitrogen by showing its proximity to both the adjacent aliphatic carbon (C-2) and the aromatic bridgehead carbon (C-8a).

-

H-8 Proton to C-6: This correlation confirms the relative positions of H-8 and the bromine-bearing C-6, locking in the substitution pattern on the aromatic ring.

-

H-2 Protons to C-8a: This links the aliphatic portion of the dihydropyrazine ring to the aromatic system at the correct junction.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry, with its characteristic isotopic pattern, confirms the elemental formula and the presence of bromine. Infrared spectroscopy provides crucial evidence of the key functional groups, particularly the N-H bond of the tetrahydro ring. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the molecular framework. The HMBC experiment, in particular, serves as the cornerstone of the elucidation, connecting all fragments into a single, validated structure. This multi-faceted approach ensures the highest level of scientific integrity and trustworthiness in the final structural assignment.

References

-

An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines. (2016). ACS Publications. Retrieved January 20, 2026, from [Link]

-

Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (n.d.). Retrieved January 20, 2026, from [Link]

-

Recent Developments in the Synthesis of Quinoxaline Derivatives by Green Synthetic Approaches. (n.d.). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Retrieved January 20, 2026, from [Link]

-

Supporting Information. (2019). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

-

1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2)... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]

- Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. (n.d.). Google Patents.

-

6-Bromo-1,2,3,4-tetrahydroquinoline. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)... (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

CAS No. 912284-82-3, this compound. (n.d.). 001CHEMICAL. Retrieved January 20, 2026, from [Link]

-

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline (C007B-513084). (n.d.). Cenmed Enterprises. Retrieved January 20, 2026, from [Link]

-

This compound (C9H11BrN2). (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

-

1,2,3,4-Tetrahydroquinoxaline. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline. (2008). PubMed. Retrieved January 20, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 20, 2026, from [Link]

-

1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline. (2018). SIELC Technologies. Retrieved January 20, 2026, from [Link]

-

Infrared Spectroscopy. (n.d.). Retrieved January 20, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]9814-6-bromo-1-methyl-1-2-3-4-tetrahydroquinoxaline)

Sources

- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]

- 4. chemscene.com [chemscene.com]

- 5. 001chemical.com [001chemical.com]

- 6. PubChemLite - this compound (C9H11BrN2) [pubchemlite.lcsb.uni.lu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Navigating the Spectroscopic Landscape of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline: A Technical Guide

For Immediate Release

This technical guide offers a detailed exploration of the spectral characteristics of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline, a heterocyclic compound of interest in medicinal chemistry and drug development. While experimental spectral data for this specific molecule is not widely available in public databases, this document provides a robust predictive analysis based on foundational spectroscopic principles and comparative data from structurally related analogs. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the molecule's structural verification.

Introduction: The Significance of this compound

This compound belongs to the quinoxaline family, a class of nitrogen-containing heterocyclic compounds that are scaffolds in a wide array of pharmacologically active molecules. The introduction of a bromine atom and a methyl group to the tetrahydroquinoxaline core can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for the synthesis of novel therapeutic agents. Accurate spectral characterization is paramount for confirming the identity and purity of this compound in any research and development pipeline.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₁₁BrN₂), the predicted monoisotopic mass is approximately 226.0106 g/mol . Due to the presence of bromine, the mass spectrum is expected to exhibit a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (M+ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 1: Predicted m/z Values for Common Adducts of this compound

| Adduct Ion | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) |

| [M+H]⁺ | 227.0184 | 229.0163 |

| [M+Na]⁺ | 249.0003 | 250.9983 |

| [M+K]⁺ | 264.9743 | 266.9722 |

A plausible fragmentation pathway in mass spectrometry would involve the loss of the methyl group or cleavage of the tetrahydro-pyrazine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In the absence of experimental spectra for this compound, we can predict the expected chemical shifts and coupling patterns by analyzing the spectra of the closely related compound, 6-bromo-1,2,3,4-tetrahydroquinoline.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is anticipated to show distinct signals for the aromatic, aliphatic, and N-methyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| N-CH₃ | ~2.9 - 3.1 | Singlet | 3H | The electron-donating nitrogen will shield this group. |

| H-2, H-3 | ~3.2 - 3.6 | Multiplets | 4H | Protons on the saturated heterocyclic ring. |

| H-5 | ~6.6 - 6.8 | Doublet | 1H | Aromatic proton ortho to the N-methyl group. |

| H-7 | ~6.9 - 7.1 | Doublet of doublets | 1H | Aromatic proton meta to the bromine and ortho to the other nitrogen. |

| H-8 | ~6.5 - 6.7 | Doublet | 1H | Aromatic proton ortho to the bromine. |

| N-H | Variable | Broad singlet | 1H | Chemical shift is dependent on solvent and concentration. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide insights into the electronic environment of each carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| N-CH₃ | ~40 - 45 | Aliphatic carbon attached to nitrogen. |

| C-2, C-3 | ~45 - 55 | Aliphatic carbons in the heterocyclic ring. |

| C-4a, C-8a | ~125 - 145 | Aromatic carbons at the ring fusion. |

| C-5, C-7, C-8 | ~110 - 130 | Aromatic carbons bearing protons. |

| C-6 | ~110 - 115 | Aromatic carbon attached to bromine. |

Infrared (IR) Spectroscopy: Key Functional Group Vibrations

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Br Stretch | 500 - 600 | Strong |

Proposed Synthesis Workflow

A plausible synthetic route to this compound can be envisioned starting from 4-bromo-2-nitroaniline.

Caption: Proposed synthesis of this compound.

Experimental Protocol Outline:

-

Reduction of 4-bromo-2-nitroaniline: The starting material is reduced to 4-bromo-1,2-diaminobenzene using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

-

Cyclization: The resulting diamine is then reacted with glyoxal in a suitable solvent, like ethanol or acetic acid, to form the quinoxaline ring, yielding 6-bromoquinoxaline.

-

Reduction of the Quinoxaline Ring: The aromatic quinoxaline is reduced to the tetrahydro derivative using a reducing agent like sodium borohydride or catalytic hydrogenation under pressure.

-

N-methylation: The final step involves the selective methylation of the nitrogen at the 1-position. This can be achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a mild base.

Conclusion

This technical guide provides a comprehensive predictive overview of the spectral properties of this compound. By leveraging established spectroscopic principles and comparative analysis with a structurally similar molecule, we have outlined the expected NMR, MS, and IR data. The proposed synthetic pathway offers a logical and experimentally feasible approach to its preparation. This document serves as a valuable resource for scientists engaged in the synthesis and characterization of novel quinoxaline derivatives for potential therapeutic applications.

References

- At the time of this writing, specific experimental spectral data for this compound was not available in the searched public-domain scientific literature and databases. The predictive data herein is based on established principles of organic spectroscopy and data from analogous compounds.

An In-depth Technical Guide to 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline: Solubility and Stability for the Research Scientist

This technical guide provides a comprehensive overview of the key physicochemical properties, with a focus on the solubility and stability, of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes known data with established scientific principles to offer practical, field-proven insights for the effective handling, formulation, and application of this compound.

Introduction to this compound

This compound is a heterocyclic compound featuring a tetrahydroquinoxaline core, substituted with a bromine atom at the 6-position and a methyl group at the 1-position. The tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, forming the basis for a variety of biologically active molecules. The introduction of a bromine atom can significantly modulate a compound's physicochemical properties, including its lipophilicity and metabolic stability, while the N-methylation can influence its solubility and receptor-binding affinity. Understanding the solubility and stability of this specific derivative is paramount for its successful application in research and development.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.[1][2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 912284-82-3 | [1][2][3] |

| Molecular Formula | C₉H₁₁BrN₂ | [1][2][4] |

| Molecular Weight | 227.10 g/mol | [1][2][4] |

| Appearance | Not specified (likely a solid) | N/A |

| Purity | ≥95% - ≥98% | [1][3][5] |

| Storage Conditions | 2-8°C, protected from light, stored under an inert gas | [6] |

| Topological Polar Surface Area (TPSA) | 15.27 Ų | [1] |

| Predicted logP | 2.3108 | [1] |

Solubility Profile: A Theoretical and Experimental Framework

Theoretical Solubility Assessment

The solubility of a compound is governed by its ability to interact with the solvent molecules. The structure of this compound suggests a moderate lipophilicity. The presence of the bromine atom and the benzene ring contribute to its nonpolar character, while the two nitrogen atoms in the tetrahydroquinoxaline ring can act as hydrogen bond acceptors, potentially affording some solubility in polar protic solvents. The methyl group at the 1-position may slightly increase its lipophilicity compared to the unsubstituted parent compound.

Based on these features, it is anticipated that this compound will exhibit good solubility in a range of organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents like dichloromethane. Its solubility in alcohols such as ethanol and methanol is expected to be moderate. Aqueous solubility is likely to be low but may be enhanced at lower pH values due to the potential for protonation of the nitrogen atoms.

Experimental Workflow for Solubility Determination

A systematic approach is necessary to experimentally determine the solubility of this compound in various solvent systems. The following workflow outlines a standard procedure for generating a comprehensive solubility profile.

Sources

A Researcher's Guide to 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline: Sourcing, Quality Assessment, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline is a substituted tetrahydroquinoxaline that holds significant interest as a building block in medicinal chemistry and drug discovery. Its unique structural features, including the presence of a bromine atom, make it a valuable scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications. This guide provides a comprehensive overview of the commercial landscape for this compound, guidance on quality assessment, and insights into its potential applications in research and development. This document is intended to serve as a practical resource for scientists seeking to procure and utilize this compound in their work.

Commercial Availability: A Comparative Overview

A number of chemical suppliers offer this compound, typically for research and development purposes. When selecting a supplier, it is crucial to consider not only the listed purity but also the availability of comprehensive analytical data and responsive technical support. Below is a comparative table of some commercial suppliers.

| Supplier | Purity Specification | CAS Number | Additional Information |

| ChemScene | ≥98%[1] | 912284-82-3[1] | Offers custom synthesis and process optimization services.[1] |

| BLDpharm | Not specified for the free base; available as the hydrochloride salt.[2] | 2792185-77-2 (HCl salt)[2] | Provides online ordering and a COA inquiry service.[2] |

| Cenmed Enterprises | ≥95%[3] | 912284-82-3[3] | Provides product in various sizes (e.g., 100mg).[3] |

| MySkinRecipes | ≥95%[4] | 912284-82-3[4] | States the compound is utilized in organic synthesis and pharmaceutical research, particularly for neurological and psychiatric disorders.[4] |

| Sunway Pharm Ltd | 97%[5] | 912284-82-3[5] | Offers the compound for scientific research use only and provides contact information for their sales department.[5] |

| 001CHEMICAL | NLT 98% | 912284-82-3 | Provides the compound for research needs. |

| Watson International | Not Specified | 912284-82-3 | Lists the compound as an intermediate. |

Note: The availability and specifications from suppliers can change. It is always recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis (CoA) for a specific lot.

Quality Assessment and Self-Validating Protocols

Ensuring the identity and purity of this compound is paramount for the reliability and reproducibility of experimental results. A self-validating system for quality control should be implemented upon receipt of the compound from any commercial supplier.

Diagram: Quality Control Workflow

Sources

Unlocking the Therapeutic Potential of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline: A Technical Guide for Drug Discovery

Introduction: The Tetrahydroquinoxaline Scaffold as a Privileged Motif in Medicinal Chemistry

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 1,2,3,4-tetrahydroquinoxaline nucleus is one such "privileged scaffold," a term bestowed upon structures capable of interacting with a wide range of biological targets through versatile, targeted modifications. Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, from anticancer to antidiabetic properties.[1][2] This guide delves into the untapped potential of a specific, yet promising, derivative: 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline .

While direct biological data for this compound is sparse in existing literature, its structural features—a validated bioactive core, a strategically placed halogen, and N-methylation—provide a compelling rationale for its investigation across multiple therapeutic areas. This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, offering a scientifically grounded exploration of its potential applications. We will dissect its structure, propose synthetic routes, and, most critically, outline detailed, actionable experimental workflows to probe its hypothesized biological activities.

Physicochemical Properties and Proposed Synthesis

Before embarking on a journey of biological investigation, a thorough understanding of the molecule's fundamental properties and a reliable synthetic pathway are paramount.

Core Physicochemical Data

| Property | Value | Source |

| CAS Number | 912284-82-3 | [3][4] |

| Molecular Formula | C₉H₁₁BrN₂ | [3][4] |

| Molecular Weight | 227.10 g/mol | [3][4] |

| Canonical SMILES | CN1CCNC2=C1C=CC(Br)=C2 | [4] |

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned through a multi-step process starting from commercially available 4-bromo-2-nitroaniline. The proposed route leverages established chemical transformations common in heterocyclic chemistry.

Caption: Proposed synthetic routes to this compound.

Causality Behind Synthetic Choices: The proposed synthesis begins with the reduction of the nitro group on 4-bromo-2-nitroaniline, which simultaneously activates the aromatic ring for subsequent cyclization and provides a primary amine. Reaction with N-methylethylenediamine would lead to the desired tetrahydroquinoxaline core in a highly efficient manner. Alternatively, one could synthesize the 6-bromo-1,2,3,4-tetrahydroquinoxaline intermediate first and then perform a selective N-methylation.[1] A third possibility involves the bromination of 1-methyl-1,2,3,4-tetrahydroquinoxaline, which has been shown to be effective for similar tetrahydroquinoline systems.[5]

Hypothesized Research Applications and Mechanistic Rationale

The true potential of this molecule lies in its structural analogy to known bioactive compounds. The tetrahydroquinoxaline scaffold, combined with the lipophilic and electron-withdrawing bromine atom, suggests several promising avenues for investigation.

Anticancer Drug Discovery: A Putative Colchicine Binding Site Inhibitor

Mechanistic Rationale: A significant number of microtubule-targeting agents exert their anticancer effects by binding to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.[6] Several quinoxaline and tetrahydroquinoxaline derivatives have been reported as potent colchicine binding site inhibitors.[1] The pharmacophore for this class of inhibitors typically includes hydrogen bond acceptors/donors and hydrophobic/aromatic regions that fit within the binding pocket.[7][8] The tetrahydroquinoxaline core can serve as a key aromatic and hydrophobic feature, while the nitrogen atoms can participate in hydrogen bonding. The bromine atom at the 6-position may enhance binding affinity through halogen bonding or by occupying a hydrophobic pocket within the site.

Caption: Hypothesized mechanism of anticancer action via microtubule disruption.

Antidiabetic Drug Discovery: A Potential DPP-4 Inhibitor

Mechanistic Rationale: Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose homeostasis. It inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion. Inhibiting DPP-4 prolongs the action of incretins, making it an effective strategy for managing type 2 diabetes.[9] The pharmacophore for DPP-4 inhibitors often includes features that can form interactions with the enzyme's active site, including hydrogen bond donors/acceptors and aromatic rings.[10][11] Certain tetrahydroquinoxaline derivatives have already shown promise as DPP-4 inhibitors. The N-methyl group and the aromatic ring of our target compound could potentially fit within the DPP-4 binding pocket, and the bromine atom could provide additional hydrophobic interactions.

Caption: A tiered screening workflow for evaluating anticancer potential.

Detailed Protocol 1: MTT Assay for Antiproliferative Activity

This protocol is adapted from standard methodologies to determine the compound's effect on cell viability. [12][13][14]

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the test compound. Include vehicle control (DMSO at the highest concentration used) and no-treatment control wells.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Detailed Protocol 2: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay directly measures the compound's effect on tubulin assembly. [15][16][17]

-

Reagent Preparation: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.). Reconstitute lyophilized bovine tubulin (>99% pure) on ice in General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2 mg/mL. Supplement the buffer with 1 mM GTP, 15% glycerol, and a fluorescent reporter.

-

Compound Preparation: Prepare 10x stocks of the test compound, a known inhibitor (e.g., 100 µM Nocodazole), and a known enhancer (e.g., 100 µM Paclitaxel) in General Tubulin Buffer.

-

Assay Setup: Pre-warm a black, 96-well plate to 37°C. Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.

-

Initiation of Polymerization: To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well. The final volume will be 50 µL.

-

Fluorescence Measurement: Immediately place the plate in a pre-warmed microplate reader. Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60 minutes at 37°C.

-